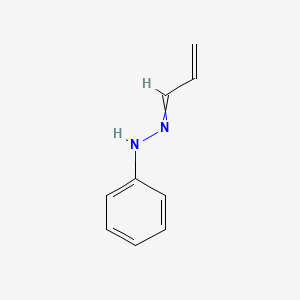
Acrolein-Phenylhydrazon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrolein-Phenylhydrazon is a compound that combines the properties of acrolein, a highly reactive α, β-unsaturated aldehyde, and phenylhydrazine, an organic compound used in the synthesis of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acrolein-Phenylhydrazon can be synthesized through the reaction of acrolein with phenylhydrazine. The reaction typically involves mixing equimolar amounts of acrolein and phenylhydrazine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of acrolein itself is well-established. Acrolein is commonly produced through the oxidation of propylene in the presence of a catalyst. This method can be adapted for the large-scale production of this compound by incorporating phenylhydrazine into the process.
Análisis De Reacciones Químicas
Types of Reactions
Acrolein-Phenylhydrazon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acrolein-Phenylhydrazon has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly for its reactivity and ability to form stable derivatives.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acrolein-Phenylhydrazon involves its reactivity with various biological molecules. The compound can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the α, β-unsaturated aldehyde group in acrolein, which can undergo Michael addition reactions with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Acrolein: A highly reactive aldehyde known for its toxicity and use in industrial applications.
Phenylhydrazine: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acrolein-Phenylhydrazon combines the reactivity of acrolein with the functional versatility of phenylhydrazine, making it a unique compound with potential applications in various fields. Its ability to form stable derivatives and its reactivity with biological molecules set it apart from other similar compounds.
Propiedades
Número CAS |
5834-97-9 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H10N2/c1-2-8-10-11-9-6-4-3-5-7-9/h2-8,11H,1H2 |
Clave InChI |
MTZCUZLIGJOYHD-UHFFFAOYSA-N |
SMILES canónico |
C=CC=NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


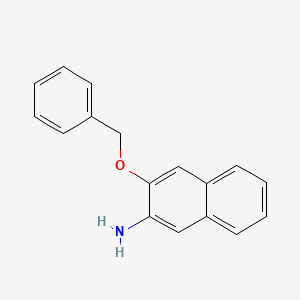
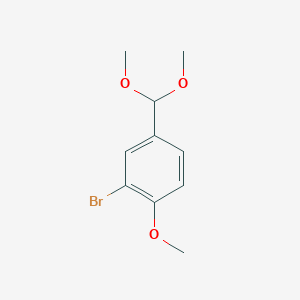
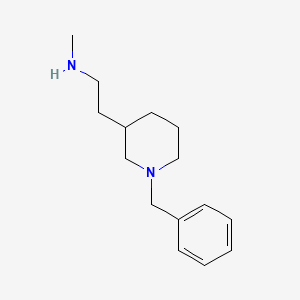
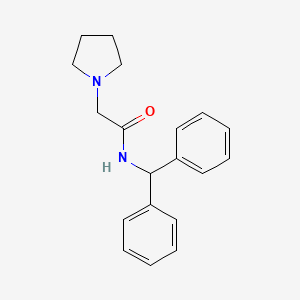
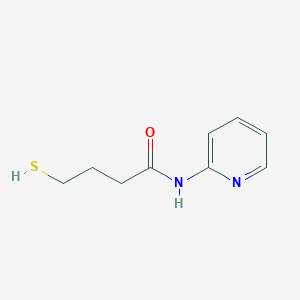
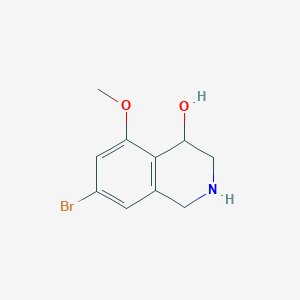
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)

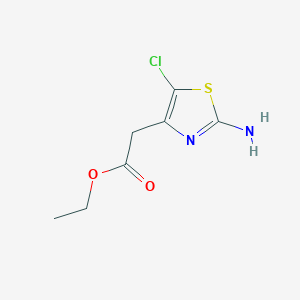
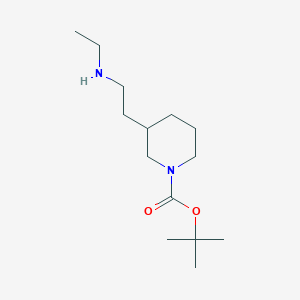
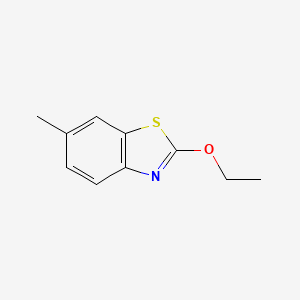
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)

![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
